
Coronarin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coronarin D is a labdane-type diterpene compound isolated from the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Coronarin D can be synthesized through bioassay-guided isolation from the rhizomes of Hedychium coronarium. The process involves sequential extraction with solvents such as petroleum ether, chloroform, and n-butanol, followed by purification using chromatographic techniques .
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The key steps involve solvent extraction, chromatographic separation, and crystallization to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: Coronarin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups in this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Coronarin D exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: this compound induces apoptosis in cancer cells by activating caspases and increasing the production of reactive oxygen species.
NF-κB Pathway Inhibition: It inhibits the nuclear factor-κB (NF-κB) pathway, leading to the suppression of inflammation, invasion, and osteoclastogenesis.
JAK/STAT Signaling: this compound promotes astrocytic differentiation through the JAK/STAT signaling pathway.
Comparación Con Compuestos Similares
Coronarin D is unique among labdane diterpenes due to its potent biological activities. Similar compounds include:
Coronarin C: Another labdane diterpene with weaker effects on neural stem cell differentiation compared to this compound.
Curcumin: A well-known compound from the Curcuma species with anti-inflammatory and neuroprotective properties.
Labda-8(17),12-diene-15,16-dial: Exhibits some bioactivity but is less potent than this compound in promoting astrocytic differentiation.
This compound stands out due to its strong promotion of neural stem cell differentiation and its potent anticancer and anti-inflammatory activities .
Propiedades
Fórmula molecular |
C20H30O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(3Z)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7-/t15-,16-,17?,20+/m0/s1 |
Clave InChI |
DYYYQLXAGIXUGM-FKKKBMQXSA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C\3/CC(OC3=O)O)(C)C |
SMILES canónico |
CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



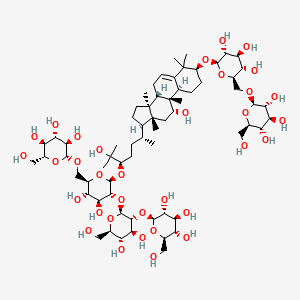
![2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B10858027.png)
![(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858035.png)
![4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride](/img/structure/B10858037.png)
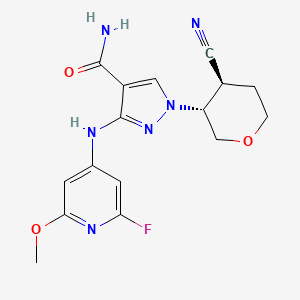
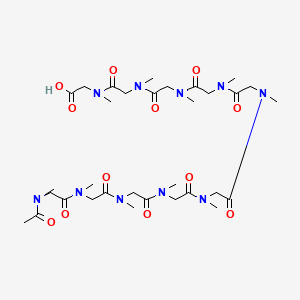
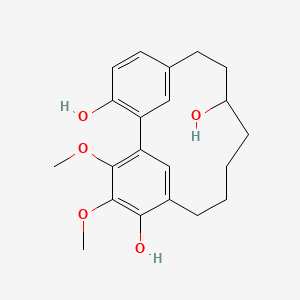
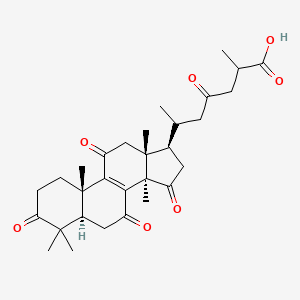
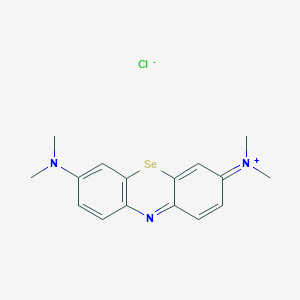
![(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16E,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10858065.png)
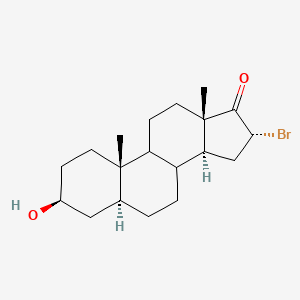
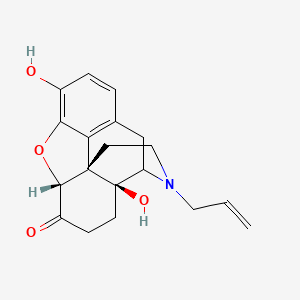
![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(5E,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B10858107.png)
